Cas no 91397-55-6 (Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate)

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a nitro-substituted pyrazole derivative with significant utility in organic synthesis and pharmaceutical research. Its structure features a carboxylate ester group at the 4-position and a 4-nitrophenyl substituent at the 1-position of the pyrazole ring, enhancing its reactivity as an intermediate. This compound is particularly valuable for constructing heterocyclic frameworks due to its electrophilic nitro group and ester functionality, which facilitate further derivatization. It exhibits good stability under standard conditions, making it suitable for diverse synthetic applications. Researchers often employ it in the development of bioactive molecules, agrochemicals, and materials science due to its versatile reactivity and well-defined structural properties.
Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate structure
91397-55-6 structure
Product Name:Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
CAS No:91397-55-6
MF:C12H11N3O4
MW:261.233442544937
CID:95258
PubChem ID:13802159
Update Time:2025-10-28

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
    • ethyl 1-(4-nitrophenyl)pyrazole-4-carboxylate
    • SPSMLLFJVBIDTK-UHFFFAOYSA-N
    • SCHEMBL6157002
    • DTXSID90549897
    • AKOS015901084
    • ETHYL1-(4-NITROPHENYL)-1H-PYRAZOLE-4-CARBOXYLATE
    • 91397-55-6
    • Inchi: 1S/C12H11N3O4/c1-2-19-12(16)9-7-13-14(8-9)10-3-5-11(6-4-10)15(17)18/h3-8H,2H2,1H3
    • InChI Key: SPSMLLFJVBIDTK-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=NN(C=1)C1C=CC(=CC=1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 261.07495584g/mol
  • Monoisotopic Mass: 261.07495584g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 336
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 89.9Ų

Experimental Properties

  • Density: 1.35±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 189-191 ºC (ethanol )
  • Solubility: Very slightly soluble (0.18 g/l) (25 º C),

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Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate Related Literature

Additional information on Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate: A Comprehensive Overview

Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, with the CAS number 91397-55-6, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is notable for its unique structural features and potential applications in various industries. The molecule consists of a pyrazole ring, a nitrophenyl group, and an ethyl ester moiety, which collectively contribute to its distinctive chemical properties.

The pyrazole core of this compound is a five-membered aromatic ring containing two nitrogen atoms. This structure is known for its stability and ability to participate in hydrogen bonding, making it a versatile building block in organic synthesis. The 4-nitrophenyl substituent introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain reactions. Additionally, the ethyl ester group adds flexibility to the molecule and can be easily modified to tailor its properties for specific applications.

Recent studies have highlighted the potential of Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate in drug discovery and material science. For instance, researchers have explored its role as a precursor for synthesizing bioactive compounds with anti-inflammatory and anticancer properties. The compound's ability to form stable complexes with metal ions has also made it a candidate for use in catalysis and sensor applications.

In terms of synthesis, Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate can be prepared through various routes, including condensation reactions and nucleophilic substitutions. These methods allow for precise control over the molecule's structure, enabling the creation of derivatives with tailored functionalities. The compound's synthesis is often optimized using computational chemistry tools, which help predict reaction pathways and identify potential intermediates.

The physical properties of Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate include a melting point of approximately 120°C and a solubility profile that makes it suitable for use in both organic and aqueous environments. Its spectroscopic data, including UV-Vis and NMR spectra, provide valuable insights into its electronic structure and molecular interactions. These properties are critical for understanding its behavior in different chemical systems and its potential applications.

One of the most promising areas of research involving this compound is its application in organic electronics. The pyrazole ring's aromaticity and conjugation capabilities make it an excellent candidate for use in semiconducting materials. Recent experiments have demonstrated that films prepared from Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate exhibit favorable charge transport properties, making them suitable for use in thin-film transistors and light-emitting diodes.

Moreover, the compound's ability to act as a ligand in metal coordination complexes has opened new avenues for catalytic applications. By coordinating with transition metals such as palladium or platinum, Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate can enhance the efficiency of catalytic processes, including cross-coupling reactions and hydrogenation. These applications are particularly relevant in the pharmaceutical and fine chemical industries.

In conclusion, Ethyl 1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a multifaceted compound with a wide range of potential applications. Its unique structure, combined with its versatile chemical properties, makes it an invaluable tool in modern organic chemistry. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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